Cas no 681126-45-4 (6-bromo-4-methyl-1,3-benzothiazol-2-amine)

6-Bromo-4-methyl-1,3-benzothiazol-2-amine is a heterocyclic organic compound featuring a benzothiazole core substituted with a bromo group at the 6-position, a methyl group at the 4-position, and an amine functionality at the 2-position. This structure imparts significant utility in pharmaceutical and agrochemical research, serving as a key intermediate in the synthesis of bioactive molecules. The bromo substituent enhances reactivity for further functionalization via cross-coupling reactions, while the amine group offers versatility in derivatization. Its well-defined crystalline properties ensure consistent purity, making it suitable for rigorous synthetic applications. The compound’s stability under standard conditions further supports its use in diverse experimental settings.
6-bromo-4-methyl-1,3-benzothiazol-2-amine structure
681126-45-4 structure
Product Name:6-bromo-4-methyl-1,3-benzothiazol-2-amine
CAS No:681126-45-4
MF:C8H7BrN2S
MW:243.123579263687
MDL:MFCD09475492
CID:1087502
PubChem ID:17244948
Update Time:2025-06-13

6-bromo-4-methyl-1,3-benzothiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-4-methylbenzo[d]thiazol-2-amine
    • 2-AMINO-6-BROMO-4-METHYLBENZOTHIAZOLE
    • 6-Bromo-4-methyl-1,3-benzothiazol-2-amine
    • 6-Bromo-4-methyl-benzothiazol-2-ylamine
    • AGN-PC-01DZ93
    • CTK5C7330
    • F2158-0720
    • MolPort-002-500-458
    • STK411264
    • 681126-45-4
    • 2-amino-6-bromo-4-methylbenzo[d]thiazole
    • BB 0246088
    • FS-2065
    • CS-0205558
    • MFCD09475492
    • AKOS000111012
    • SCHEMBL11591003
    • EN300-238356
    • DTXSID60589442
    • G19803
    • 6-bromo-4-methyl-1,3-benzothiazol-2-amine(SALTDATA: FREE)
    • DB-207611
    • 6-bromo-4-methyl-1,3-benzothiazol-2-amine
    • MDL: MFCD09475492
    • Inchi: 1S/C8H7BrN2S/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11)
    • InChI Key: CQNDRYGENLEDAA-UHFFFAOYSA-N
    • SMILES: BrC1=CC2=C(C(C)=C1)N=C(N)S2

Computed Properties

  • Exact Mass: 241.95141
  • Monoisotopic Mass: 241.95133g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 67.2Ų

Experimental Properties

  • PSA: 38.91

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6-bromo-4-methyl-1,3-benzothiazol-2-amine Suppliers

Amadis Chemical Company Limited
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(CAS:681126-45-4)6-bromo-4-methyl-1,3-benzothiazol-2-amine
Order Number:A1171455
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:20
Price ($):199.0
Email:sales@amadischem.com

Additional information on 6-bromo-4-methyl-1,3-benzothiazol-2-amine

Recent Advances in the Study of 6-Bromo-4-methyl-1,3-benzothiazol-2-amine (CAS: 681126-45-4): A Comprehensive Research Brief

In recent years, the compound 6-bromo-4-methyl-1,3-benzothiazol-2-amine (CAS: 681126-45-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, belonging to the benzothiazole family, has shown promising potential in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. The unique structural features of this molecule, such as the presence of a bromo substituent and an amino group, make it a valuable scaffold for drug discovery and development. This research brief aims to provide an up-to-date overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and potential applications in medicine.

Recent studies have explored the synthetic pathways for 6-bromo-4-methyl-1,3-benzothiazol-2-amine, with an emphasis on optimizing yield and purity. One notable approach involves the cyclization of 2-amino-5-bromo-3-methylbenzenethiol under controlled conditions, followed by purification using column chromatography. Advances in green chemistry have also led to the development of more environmentally friendly synthesis methods, reducing the use of hazardous solvents and improving overall efficiency. These synthetic improvements are critical for scaling up production and ensuring the compound's availability for further research and clinical applications.

The biological activities of 6-bromo-4-methyl-1,3-benzothiazol-2-amine have been extensively investigated in vitro and in vivo. A recent study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory effects against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a promising candidate for addressing antibiotic resistance. Additionally, research has highlighted its anticancer properties, particularly in inhibiting the proliferation of certain cancer cell lines, such as breast and lung cancer cells. These findings underscore the compound's potential as a multifunctional therapeutic agent.

Further investigations into the pharmacokinetics and toxicity profile of 6-bromo-4-methyl-1,3-benzothiazol-2-amine have provided valuable insights into its safety and efficacy. Preliminary toxicology studies in animal models have shown that the compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects observed. However, further studies are needed to fully understand its metabolic pathways and potential long-term effects. These results are encouraging and support the continued exploration of this compound in preclinical and clinical settings.

In conclusion, 6-bromo-4-methyl-1,3-benzothiazol-2-amine (CAS: 681126-45-4) represents a promising candidate for drug development, with demonstrated biological activities and a manageable safety profile. Ongoing research efforts are focused on optimizing its synthesis, elucidating its mechanisms of action, and exploring its therapeutic potential in various disease models. As the field of chemical biology continues to evolve, this compound is likely to play an increasingly important role in the development of novel therapeutics. Future studies should aim to address remaining gaps in knowledge, such as its bioavailability and potential drug-drug interactions, to facilitate its transition from the laboratory to the clinic.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:681126-45-4)6-bromo-4-methyl-1,3-benzothiazol-2-amine
A1171455
Purity:99%
Quantity:1g
Price ($):199.0
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